molecular formula C11H20O B089888 Undec-9-enal CAS No. 143-14-6

Undec-9-enal

Cat. No. B089888
CAS RN: 143-14-6
M. Wt: 168.28 g/mol
InChI Key: ZFMUIJVOIVHGCF-UHFFFAOYSA-N
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Description

Undec-9-enal is a chemical compound with the molecular formula C11H20O . It contains 31 bonds in total, including 11 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 1 aliphatic aldehyde .


Synthesis Analysis

A study has shown that Undec-9-enoic acid, heptyl ester can be synthesized from renewable fatty acids using a recombinant Corynebacterium glutamicum-based whole-cell biocatalyst . The biocatalyst successfully converted ricinoleic acid to undec-9-enoic acid, heptyl ester via 12-keto-oleic acid .


Molecular Structure Analysis

This compound contains a total of 32 atoms, including 20 Hydrogen atoms, 11 Carbon atoms, and 1 Oxygen atom . It also contains 31 bonds, including 11 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 1 aliphatic aldehyde .


Physical And Chemical Properties Analysis

This compound is a colorless to light yellow oily liquid with a sweet citrus peel aroma . It is insoluble in water but soluble in ethanol .

Scientific Research Applications

  • Microwave-accelerated green chemistry in methylation reactions : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has shown to be an effective catalyst in promoting the methylation reaction of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions. This indicates the potential of using similar catalytic methods in the methylation of fatty aldehydes like Undec-9-enal (Shieh, Dell, & Repic, 2001).

  • Wagner-Meerwein skeletal rearrangement : A study investigated the Wagner-Meerwein skeletal rearrangement of certain aza and oxatricyclo undecenes, which is a type of reaction that might be relevant to the structural modifications or synthesis of compounds like this compound (Zubkov et al., 2004).

  • Anti-bacterial activity of alkenyl compounds : Research involving fatty acid hydrazides derived from alkenyl acids, similar to the alkenyl chain in this compound, showed that certain synthesized oxadiazoles exhibit significant antibacterial activity. This implies potential bioactive applications for structurally similar compounds (Banday, Mattoo, & Rauf, 2010).

  • Synthesis of acyclic insect pheromones : A general approach was developed for the synthesis of 9(Z)-unsaturated acyclic insect pheromones from undec-10-enoic acid. This method might be adaptable for synthesizing derivatives of this compound for use in similar applications (Ishmuratov et al., 1998).

  • Production of fatty acid derivatives using biotransformation : The conversion of ricinoleic acid into (Z)-11-(heptanoyloxy)undec-9-enoic acid using Escherichia coli demonstrates a biotransformation method that might be applicable for modifying or synthesizing derivatives of this compound (Sudheer et al., 2018).

Safety and Hazards

Undec-9-enal is classified as a combustible liquid and can cause skin irritation . It is listed in various chemical inventories, indicating regulatory oversight of its use .

Relevant Papers

The paper “Microbial synthesis of undec-9-enoic acid, heptyl ester from renewable fatty acids using recombinant Corynebacterium glutamicum-based whole-cell biocatalyst” provides valuable insights into the synthesis of related compounds .

properties

IUPAC Name

undec-9-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3,11H,4-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMUIJVOIVHGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051720
Record name 9-​Undecenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless, pale yellow, oily liquid
Record name 9-Undecenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/372/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in alcohol
Record name 9-Undecenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/372/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.841-0.850 (20°)
Record name 9-Undecenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/372/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

143-14-6
Record name 9-Undecenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Undecenal
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-​Undecenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undec-9-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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